molecular formula C9H16N6 B1619246 Cyclohexylmelamine CAS No. 5606-25-7

Cyclohexylmelamine

Cat. No. B1619246
Key on ui cas rn: 5606-25-7
M. Wt: 208.26 g/mol
InChI Key: FHEJGRHXJIQFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998573

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine which is an intermediate product synthesized in the Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was heated while stirring, followed by being reated for 1 hour at reflux temperature. Subsequently, the reaction mixture was added with 40 mL of aqueous solution containing 12 g of sodium hydroxide over 1 hour, followed by aging for 1 hour. Into a reaction mixture obtained, 200 mL of toluene was added, followed by being cooled to room temperature. A crystalline obtained was filtered, followed by washing in order with 100 mL of toluene, and then 100 mL of water, and drying at reduced pressure to obtain 17.9 g (a yield of 86%) of the above-identified compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.O.[CH:11]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:17][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
O
Name
Quantity
29.2 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
WAIT
Type
WAIT
Details
by aging for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Into a reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
A crystalline obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
by washing in order with 100 mL of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 mL of water, and drying at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 17.9 g (a yield of 86%) of the above-identified compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC(=NC(=N1)N)NC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.